Vibunazole, chemically known as 1-(4-chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol, is a synthetic compound belonging to the class of triazole antifungals. This compound is primarily utilized in the treatment of fungal infections and exhibits significant antifungal activity against various pathogens. Its structure features a chlorophenoxy group and a triazole moiety, which contribute to its biological efficacy.
Vibunazole was originally developed for its antifungal properties and has been referenced in various studies and databases related to pharmacology and medicinal chemistry. The compound is cataloged under the CAS number 104358-26-1 and is known by its traditional name, Vibunazole.
Vibunazole is classified as an antifungal agent, specifically within the triazole subclass. This classification is based on its mechanism of action, which involves inhibiting fungal cell membrane synthesis.
The synthesis of Vibunazole involves several critical steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. Industrial production methods may utilize automated reactors and continuous flow systems to enhance efficiency.
Vibunazole's molecular formula is with an average molecular weight of approximately 309.79 g/mol. The structural representation includes a triazole ring bonded to a chlorophenyl ether group.
Vibunazole can undergo various chemical reactions:
Reagents commonly used in reactions involving Vibunazole include:
Vibunazole exerts its antifungal effects primarily through the inhibition of ergosterol synthesis in fungal cell membranes. This mechanism disrupts membrane integrity and function, leading to cell death. The triazole structure specifically inhibits the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis.
Vibunazole is characterized by:
Relevant chemical properties include:
Vibunazole is primarily used in clinical settings for treating fungal infections. Its antifungal activity makes it valuable in managing conditions caused by various fungi, particularly those resistant to other antifungal agents. Research continues into its potential applications in broader therapeutic contexts, including its use against emerging fungal pathogens.
Vibunazole, a 1,2,4-triazole antifungal agent, shares core structural motifs with clinically established triazoles but features unique α-arylalkyl side chains influencing its pharmacodynamics. Synthetic pathways for Vibunazole analogues typically converge on constructing the triazole nucleus followed by regioselective side-chain elaboration. The Huisgen 1,3-dipolar cycloaddition between azides and alkynes remains foundational for 1,2,4-triazole synthesis, though Vibunazole-specific routes often employ N-acylation of preformed triazole intermediates [2] [7].
A critical distinction arises in the derivatization strategy: Vibunazole’s α-(4-chlorophenyl)alkyl side chain necessitates enantioselective carbon-nitrogen bond formation. Unlike fluconazole (symmetric 1,3-triazolylpropanol), Vibunazole requires stereocontrol at the chiral secondary alcohol adjacent to the triazole. Key approaches include:
Table 1: Efficiency Metrics for Vibunazole Synthetic Routes
| Method | Overall Yield (%) | Regioselectivity | Key Limitation |
|---|---|---|---|
| Huisgen Cycloaddition | 45–65 | Moderate | Requires high temperatures |
| Nucleophilic Displacement | 30–50 | Low | Racemic mixture output |
| Convergent Mitsunobu Coupling | 60–75 | High | Cost of chiral reagents |
Microwave-assisted synthesis significantly optimizes triazole cyclization, reducing reaction times from hours to minutes (e.g., 15 min at 150°C) while improving yields by 20–30% compared to thermal methods [1] [7]. For Vibunazole analogues bearing lipophilic aryl groups, Pellizzari-type reactions—thermal condensation of acyl hydrazides with isocyanates—offer superior regiocontrol for 1,4-disubstituted triazoles [2] [4].
The antifungal activity of Vibunazole resides predominantly in the (R)-enantiomer due to stereospecific binding to fungal lanosterol 14α-demethylase (CYP51). Synthetic strategies to access enantiopure Vibunazole include:
Table 2: Enantioselectivity in Vibunazole Synthesis
| Strategy | ee (%) | Yield (%) | Industrial Feasibility |
|---|---|---|---|
| Chiral auxiliaries | ≥95 | 60–70 | Moderate |
| Organocatalysis | 80–90 | 65–75 | High |
| Enzymatic resolution | ≥99 | 40–45 | Low (yield loss) |
Recent advances leverage chiral pool synthesis using terpenes (e.g., pinene-derived boranes) or amino acids as inexpensive stereocontrolling elements, though applicability to Vibunazole’s specific arylalkyl motif remains exploratory [4] [9].
The 1,2,4-triazole core in Vibunazole is constructed via cyclization reactions where catalyst choice governs regioselectivity and atom economy.
Table 3: Catalytic Systems for Triazole Cyclization
| Catalyst System | Reaction Time | Yield (%) | Regioselectivity (1,4:1,5) |
|---|---|---|---|
| CuI/sodium ascorbate | 2–4 h | 90–98 | >99:1 |
| RuCl₂(p-cymene)₂ | 6–12 h | 75–85 | 10:90 |
| Ionic liquid (neat) | 3–5 h | 85–92 | 50:50 |
| Microwave (no catalyst) | 15–30 min | 70–80 | Variable |
Thermodynamic parameters significantly influence cyclization efficiency. Studies show Gibbs free energy of micellization (ΔGₘ) for surfactant-assisted triazole synthesis ranges from −28.5 to −35.9 kJ/mol, confirming spontaneous self-assembly that accelerates cyclization in aqueous media [8]. Recent innovations employ bimetallic catalysts (e.g., Au-Cu nanoparticles) for tandem alkyne activation/cyclization, streamlining access to complex Vibunazole derivatives bearing heterocyclic appendages [7] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6